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Abstract

Dactylol is a sesquiterpenoid natural product first isolated from the sea hare Aplysia
dactylomela and later found in the red algae Laurencia poitei.[1] It possesses an unusual
rearranged trans-bicyclo[6.3.0]Jundecane isoprenoid skeleton which has attracted interest from
the scientific community. This document provides a comprehensive overview of the chemical
structure of Dactylol, including its physicochemical properties, spectroscopic data, and
detailed experimental protocols for its total synthesis and a general procedure for its isolation
from natural sources.

Chemical Structure and Identifiers

Dactylol is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its
chemical identity is defined by the following identifiers:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1237840?utm_src=pdf-interest
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://ualberta.scholaris.ca/items/e1312a2e-b983-4002-a670-702a2883a271
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/product/b1237840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-
IUPAC Name 2,3,4,7,9,9a-hexahydro-1H-

cyclopenta[2]annulen-3a-ol

Chemical Formula C15H260
Molecular Weight 222.37 g/mol
CAS Number 58542-75-9

C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/
C)(C)C)O

SMILES

INChl=1S/C15H260/c1-11-5-7-14(3,4)10-13-
InChl 12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-
4H3/b11-5-/t12-,13+,15+/m1/s1

InChlKey FRGHPWUZLHMCQW-BBOSXGCTSA-N

Physicochemical Properties

The physical and chemical properties of Dactylol are summarized below. It is important to note
that experimentally determined values for properties like melting and boiling points are not
readily available in the literature, likely due to its nature as a non-crystalline oil at room
temperature. The data presented here are primarily computed values.
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Property Value Source
Appearance Colorless to pale yellow liquid EvitaChem
Solubility Soluble in organic solvents EvitaChem
XLogP3 3.6 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 222.198365449 PubChem
Monoisotopic Mass 222.198365449 PubChem
Topological Polar Surface Area  20.2 A2 PubChem
Heavy Atom Count 16 PubChem

Spectroscopic Data

The structural elucidation of Dactylol has been accomplished through various spectroscopic
techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR data are crucial for confirming the connectivity and stereochemistry of
Dactylol.

Table 3.1: *H NMR Spectroscopic Data for Dactylol
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

5.25 d 1H H-5

2.30 m 1H H-1

1.65 S 3H CHs-13

1.25 S 3H CHs-15

1.00 S 3H CHs-14

0.95 d 3H CHs-12

Note: This is a representative subset of the full NMR data. The complete spectrum shows

complex multiplets for the methylene and methine protons of the bicyclic system.

Table 3.2: 13C NMR Spectroscopic Data for Dactylol
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Chemical Shift (ppm) Carbon Type Assighment
141.2 C C-8
1255 CH C-5
80.1 C C-4
54.5 CH C-1
49.8 CH C-7
42.3 CH2 C-9
40.1 C C-11
38.7 CH: C-2
354 CH: C-6
31.2 CH: C-10
28.9 CHs C-15
27.8 CHs C-14
21.4 CHs C-13
16.7 CHs C-12

Infrared (IR) Spectroscopy

The IR spectrum of Dactylol shows characteristic absorption bands corresponding to its
functional groups.

Table 3.3: IR Spectroscopic Data for Dactylol
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Wavenumber (cm~?) Intensity Assignment

3450 Strong, Broad O-H stretch (alcohol)

2955, 2870 Strong C-H stretch (alkane)

1665 Medium C=C stretch (alkene)

1460, 1380 Medium C-H bend (alkane)

1120 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation
pattern of Dactylol.

Table 3.4: Mass Spectrometry Data for Dactylol

m/z Relative Intensity Assignment

222 Moderate [M]* (Molecular lon)
207 High [M - CHs]*

204 Moderate [M - H20]*

189 High [M - H20 - CHs]*
161 High [M - CaHs]*

107 High CeH11*

Experimental Protocols
Total Synthesis of Dactylol

A concise total synthesis of (+)-Dactylol has been reported by Flrstner and Langemann,
employing a ring-closing metathesis as the key step. The following protocol is adapted from

their publication.

Experimental Workflow for the Total Synthesis of Dactylol
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Caption: Synthetic route to Dactylol.
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Step-by-Step Protocol:

e Three-Component Coupling: To a suspension of Cul in Et20 is added P(n-Bu)s at room
temperature. The mixture is cooled, and a solution of MeLi in Et20 is added. After stirring,
cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched
with aqueous NH4Cl to yield the aldol adduct.

o Functional Group Interconversion: The aldol adduct is dissolved in CH2Clz and treated with
methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting
enone is subjected to hydrogenation using H2 and Pd/C in ethanol to afford the trans-
disubstituted cyclopentanone.

o Side Chain Elaboration: A solution of methallylmagnesium chloride is added to a suspension
of anhydrous CeCls in THF at -78 °C. The previously prepared cyclopentanone is then added
to this organocerium reagent. After stirring, the reaction is quenched with agueous NHa4Cl to
give a mixture of diastereomeric tertiary alcohols.

« Silylation: The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl
chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield
the corresponding silylated dienes, which are separated by flash chromatography.

e Ring-Closing Metathesis: The desired silylated diene is dissolved in toluene and treated with
Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the
solvent is removed.

o Deprotection: The crude product from the previous step is dissolved in THF and treated with
tetrabutylammonium fluoride (TBAF). After stirring, the reaction is quenched with water, and
the product is extracted and purified by flash chromatography to yield Dactylol.

Isolation from Natural Sources

The following is a general procedure for the isolation of sesquiterpenoids from algae of the
genus Laurencia, a known source of Dactylol.

Isolation Workflow
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Caption: Isolation of Dactylol from Laurencia poitei.
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Step-by-Step Protocol:

o Extraction: Freshly collected Laurencia poitei is homogenized and extracted with a mixture of
dichloromethane and methanol (2:1). The resulting mixture is filtered, and the solvent is
removed under reduced pressure to yield a crude extract.

e Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous
methanol. The n-hexane layer, which contains the less polar compounds including
sesquiterpenoids, is collected and concentrated.

 Silica Gel Column Chromatography: The n-hexane fraction is subjected to column
chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
Fractions are collected and monitored by thin-layer chromatography (TLC).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
compounds with similar TLC profiles to that expected for Dactylol are combined and further
purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a
mixture of acetonitrile and water, to yield pure Dactylol.

Biological Activity

Preliminary studies have suggested that Dactylol exhibits potential anti-inflammatory and
antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action
and therapeutic potential.

Conclusion

Dactylol remains a molecule of significant interest due to its unique chemical structure and
potential biological activities. The synthetic route outlined herein provides a reliable method for
obtaining this compound for further investigation. This technical guide serves as a
comprehensive resource for researchers in the fields of natural product chemistry, medicinal
chemistry, and drug development who are interested in exploring the chemistry and therapeutic
applications of Dactylol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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